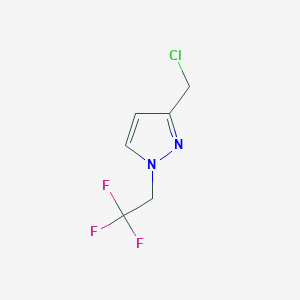

3-(Chloromethyl)-1-(2,2,2-trifluoroethyl)-1H-pyrazole

描述

属性

IUPAC Name |

3-(chloromethyl)-1-(2,2,2-trifluoroethyl)pyrazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6ClF3N2/c7-3-5-1-2-12(11-5)4-6(8,9)10/h1-2H,3-4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BKOWHECXKSAYNB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN(N=C1CCl)CC(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6ClF3N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60617077 | |

| Record name | 3-(Chloromethyl)-1-(2,2,2-trifluoroethyl)-1H-pyrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60617077 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

198.57 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1260658-95-4 | |

| Record name | 1H-Pyrazole, 3-(chloromethyl)-1-(2,2,2-trifluoroethyl)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1260658-95-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-(Chloromethyl)-1-(2,2,2-trifluoroethyl)-1H-pyrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60617077 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-(chloromethyl)-1-(2,2,2-trifluoroethyl)-1H-pyrazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

准备方法

Synthesis via Chloromethylation

One effective method for synthesizing this compound involves chloromethylation of a suitable pyrazole precursor. The general procedure is as follows:

Starting Material : Use a substituted pyrazole (e.g., 1H-pyrazole).

Reagents : Utilize chloromethyl methyl ether or chloromethyl chloride in the presence of a Lewis acid catalyst (e.g., zinc chloride).

Reaction Conditions : The reaction is typically carried out under reflux conditions in an inert atmosphere to prevent moisture interference.

Yield : The reaction can yield the chloromethylated product in moderate to high yields (60-80%).

Trifluoroethylation

To introduce the trifluoroethyl group, one common approach involves using trifluoroacetic anhydride or trifluoroacetate derivatives:

Starting Material : A chlorinated pyrazole derivative.

Reagents : Trifluoroacetic anhydride or ethyl trifluoroacetate.

Reaction Conditions : The mixture is heated under reflux in a nonpolar solvent like dichloromethane for several hours.

Purification : The crude product can be purified using silica gel chromatography with a solvent system of ethyl acetate and petroleum ether.

Combined Synthesis Approach

A more integrated approach combines both chloromethylation and trifluoroethylation in a single synthetic route:

Step 1 : Start with a pyrazole compound.

Step 2 : Conduct chloromethylation as described above.

Step 3 : Immediately follow with trifluoroethylation using ethyl trifluoroacetate.

This method can streamline the synthesis process and improve overall efficiency.

Characterization of Synthesized Compounds

The synthesized compounds are typically characterized using various analytical techniques:

Nuclear Magnetic Resonance (NMR) : Provides insight into the molecular structure and confirms the presence of functional groups.

Mass Spectrometry (MS) : Used to determine the molecular weight and purity of the synthesized compounds.

Infrared Spectroscopy (IR) : Confirms functional groups through characteristic absorption bands.

Research Findings

Recent studies have highlighted the biological activity of pyrazole derivatives, including those with trifluoroethyl substitutions. For instance:

Antimicrobial Activity : Certain derivatives exhibit significant antimicrobial properties against various bacterial strains.

Anti-inflammatory Effects : Some compounds demonstrate potential anti-inflammatory effects in preclinical models.

Data Summary Table

The following table summarizes key data related to the preparation methods and properties of this compound:

| Method | Reagents | Yield (%) | Characterization Techniques |

|---|---|---|---|

| Chloromethylation | Chloromethyl methyl ether | 60-80 | NMR, MS, IR |

| Trifluoroethylation | Ethyl trifluoroacetate | 65-75 | NMR, MS |

| Combined Approach | Chloromethyl methyl ether & ethyl trifluoroacetate | 70-85 | NMR, MS |

化学反应分析

Types of Reactions

3-(Chloromethyl)-1-(2,2,2-trifluoroethyl)-1H-pyrazole can undergo various types of chemical reactions, including:

Nucleophilic Substitution: The chloromethyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the pyrazole ring and the trifluoroethyl group.

Addition Reactions: The trifluoroethyl group can participate in addition reactions, particularly with electrophiles.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include nucleophiles such as amines, thiols, and alkoxides. Reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide or acetonitrile.

Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be used.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield a variety of substituted pyrazoles, while oxidation and reduction can lead to changes in the oxidation state of the functional groups.

科学研究应用

Medicinal Chemistry

3-(Chloromethyl)-1-(2,2,2-trifluoroethyl)-1H-pyrazole serves as a versatile building block in the synthesis of various biologically active compounds. Its derivatives have exhibited promising pharmacological activities, particularly:

- Anti-inflammatory Activity : Research indicates that pyrazole derivatives can act as cyclooxygenase inhibitors, which are crucial in managing inflammatory conditions. The trifluoroethyl group enhances binding affinity to biological targets involved in inflammatory pathways .

- Anticancer Potential : Some studies have suggested that pyrazole derivatives can inhibit specific cancer cell lines by interfering with cell proliferation pathways . This highlights the importance of structural modifications for enhancing therapeutic efficacy.

Agricultural Chemistry

The compound's derivatives are being explored for their potential use as agrochemicals. The unique reactivity of the chloromethyl group allows for the development of herbicides and pesticides that target specific biological pathways in pests while minimizing environmental impact .

Case Study 1: Anti-inflammatory Activity

A study investigated the anti-inflammatory properties of a series of pyrazole derivatives synthesized from this compound. The results demonstrated significant inhibition of cyclooxygenase enzymes, suggesting potential therapeutic applications in treating inflammatory diseases. The binding affinity was enhanced due to the trifluoroethyl substituent, which improved interactions with the target enzymes .

Case Study 2: Synthesis of Novel Derivatives

Researchers synthesized novel pyrazole derivatives using this compound as a precursor. These derivatives were evaluated for their biological activities against various cancer cell lines. The study found that certain modifications led to increased cytotoxicity against specific cancer types, indicating the compound's utility in drug discovery .

作用机制

The mechanism of action of 3-(Chloromethyl)-1-(2,2,2-trifluoroethyl)-1H-pyrazole depends on its specific application. In biological systems, the compound may act as an enzyme inhibitor or receptor ligand, interacting with specific molecular targets through hydrogen bonding, hydrophobic interactions, and electrostatic forces. The trifluoroethyl group can enhance binding affinity and specificity due to its strong electron-withdrawing properties.

相似化合物的比较

Key Observations:

Electron-Withdrawing Effects : The trifluoroethyl group in the target compound confers greater electron-withdrawing effects compared to aryl substituents (e.g., 2,5-difluorophenyl in ), enhancing stability against metabolic oxidation .

Reactivity : The chloromethyl group offers a versatile site for nucleophilic substitution, whereas iodo () or boron-containing () analogs are tailored for cross-coupling reactions.

Lipophilicity : Aryl-substituted derivatives (e.g., ) exhibit higher logP values compared to alkyl-substituted analogs, impacting bioavailability and membrane permeability.

Challenges :

- The trifluoroethyl group’s steric bulk can hinder reactions at adjacent positions.

- Chloromethyl derivatives are moisture-sensitive, requiring anhydrous conditions during synthesis .

Physicochemical and Pharmacological Properties

- pKa: The trifluoroethyl group lowers the pKa of adjacent amines (cf. non-fluorinated analogs) . For example, the iodo analog () has a predicted pKa of -0.93, reflecting strong electron-withdrawing effects.

- Metabolic Stability : Fluorinated compounds generally exhibit longer half-lives due to resistance to cytochrome P450 oxidation .

- Applications :

Case Study: Comparison with 3-(Ethoxymethyl)-4-iodo-1-(2,2,2-trifluoroethyl)-1H-pyrazole

生物活性

3-(Chloromethyl)-1-(2,2,2-trifluoroethyl)-1H-pyrazole is a compound of interest due to its potential biological activities. Pyrazole derivatives, including this compound, have been investigated for various pharmacological properties, including anti-inflammatory, antitumor, and antimicrobial effects. This article synthesizes available research findings regarding the biological activity of this specific pyrazole derivative.

The chemical structure of this compound includes a chloromethyl group and a trifluoroethyl substituent, which may influence its biological activity through various mechanisms. The trifluoromethyl group is known to enhance lipophilicity and metabolic stability, potentially improving the compound's pharmacokinetic profile.

Biological Activity Overview

Recent studies have highlighted the biological activities associated with pyrazole derivatives. The following sections summarize key findings regarding the biological activity of this compound.

Antimicrobial Activity

Research indicates that pyrazole derivatives exhibit significant antimicrobial properties. A study on related pyrazole compounds demonstrated that they possess activity against various bacterial strains and fungi. Although specific data on this compound is limited, its structural similarities to other active pyrazoles suggest potential efficacy against microbial pathogens .

Antitumor Activity

The antitumor potential of pyrazole derivatives has been documented in various studies. For instance, a review highlighted that certain pyrazoles show cytotoxic effects on cancer cell lines. Although direct studies on the specific compound are scarce, the presence of the trifluoroethyl group may enhance its interaction with biological targets involved in tumor growth regulation .

Inhibition of Enzymatic Activity

Enzymatic inhibition is another area where pyrazoles have shown promise. Some studies have reported that pyrazole compounds can inhibit enzymes such as cyclooxygenase (COX) and phosphodiesterases (PDEs), which are crucial in inflammatory processes. The chloromethyl and trifluoroethyl groups in this compound may contribute to its ability to modulate enzyme activity .

Case Studies and Research Findings

A detailed examination of related compounds provides insights into the expected biological activities of this compound.

常见问题

Q. What are the environmental risks associated with this compound?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。